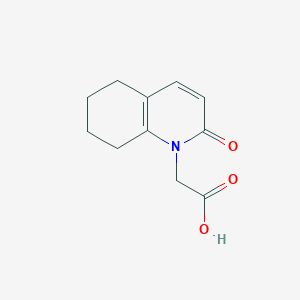
1-(Dimethylamino)-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. It is characterized by the presence of a dimethylamino group attached to the ninth position of the fluorenone structure. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including photochemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the reaction of fluorenone with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:
Fluorenone+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can react with the dimethylamino group under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of substituted fluorenones
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-9H-fluoren-9-one has a wide range of applications in scientific research:
Photochemistry: It is used as a model compound to study twisted intramolecular charge transfer (TICT) processes.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Research explores its potential as a fluorescent probe for biological imaging and as a photosensitizer in photodynamic therapy.
Industry: It is employed in the synthesis of dyes and pigments due to its vibrant color and stability
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)-9H-fluoren-9-one involves its ability to undergo intramolecular charge transfer upon excitation. The dimethylamino group donates electrons to the fluorenone moiety, resulting in a twisted intramolecular charge transfer (TICT) state. This process is influenced by the solvent environment and temperature, affecting the compound’s photophysical properties .
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenone: Lacks the dimethylamino group, resulting in different photophysical properties.
1-(Methylamino)-9H-fluoren-9-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(Diethylamino)-9H-fluoren-9-one: Contains a diethylamino group, leading to variations in electronic properties.
Uniqueness
1-(Dimethylamino)-9H-fluoren-9-one is unique due to its ability to exhibit TICT behavior, which is not observed in its analogs without the dimethylamino group. This property makes it particularly valuable in studies related to charge transfer processes and photophysical applications .
Propiedades
Número CAS |
205526-41-6 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H13NO/c1-16(2)13-9-5-8-11-10-6-3-4-7-12(10)15(17)14(11)13/h3-9H,1-2H3 |
Clave InChI |
VINPMLJHRSDTHV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)



![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)





![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)

